molecular formula C13H19N3O3S B11204143 5-[(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)amino]-5-oxopentanoic acid

5-[(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)amino]-5-oxopentanoic acid

Cat. No.: B11204143
M. Wt: 297.38 g/mol
InChI Key: SEOWVDVAZLRGFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)amino]-5-oxopentanoic acid is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)amino]-5-oxopentanoic acid typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting cyclohexylamine with carbon disulfide and hydrazine hydrate under reflux conditions. This reaction forms 5-cyclohexyl-1,3,4-thiadiazol-2-amine.

    Amidation Reaction: The 5-cyclohexyl-1,3,4-thiadiazol-2-amine is then reacted with glutaric anhydride in the presence of a suitable base, such as triethylamine, to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)amino]-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

5-[(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)amino]-5-oxopentanoic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biology: The compound is used in biological assays to study enzyme inhibition and protein interactions.

    Materials Science: It is explored for its potential use in the development of new materials with unique electronic and optical properties.

    Industry: The compound can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-[(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)amino]-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can interact with the active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)amino]-5-oxopentanoic acid is unique due to its specific structure, which combines the thiadiazole ring with a cyclohexyl group and a pentanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H19N3O3S

Molecular Weight

297.38 g/mol

IUPAC Name

5-[(5-cyclohexyl-1,3,4-thiadiazol-2-yl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C13H19N3O3S/c17-10(7-4-8-11(18)19)14-13-16-15-12(20-13)9-5-2-1-3-6-9/h9H,1-8H2,(H,18,19)(H,14,16,17)

InChI Key

SEOWVDVAZLRGFR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)NC(=O)CCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.